![molecular formula C18H19ClN2O5S2 B2494194 Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 923398-35-0](/img/structure/B2494194.png)
Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate
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Overview
Description
This compound is part of a broader class of chemicals that are synthesized for various research and industrial purposes. It involves complex organic synthesis techniques and has been studied for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves reactions of alkoxy-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, which are closely related to the compound (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this category has been characterized using techniques like X-ray crystallography, revealing the presence of chair conformations in the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including halogenation, O-alkylation, and alkaline hydrolysis, leading to the formation of diverse products with potential biological activity. The specific chemical behavior depends significantly on the substituents present on the thiophene and the piperidine rings (Corral & Lissavetzky, 1984).
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is involved in the synthesis of various chemical compounds, demonstrating its utility in chemical research and development. For instance, it has been used in the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, showcasing a method to produce 4-arylsulfonyl-3-carboxamidothiophenes, which could have further applications in the development of new chemical entities (Stephens, Price, & Sowell, 1999). Additionally, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized through a process that includes the use of methyl 2-aminothiophene-3-carboxylate, indicating the compound's relevance in constructing complex molecular structures (Chen et al., 2014).
Anticancer Research
In the realm of medicinal chemistry and anticancer research, the compound finds application in the synthesis of new thiophene-based compounds. These compounds were evaluated for their cytotoxic activities against human cancer cell lines, such as HepG2 and MCF-7, showing promising results. This indicates the potential of this compound derivatives in the development of anticancer agents (Mehdhar et al., 2022).
Antibacterial Activity
Furthermore, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, which include the compound , has been reported. These derivatives were evaluated as potential drug candidates for Alzheimer’s disease and also screened for enzyme inhibition activity against acetylcholinesterase. This showcases the versatility of the compound in contributing to the development of treatments for neurodegenerative diseases as well as its potential antimicrobial properties (Rehman et al., 2018).
Advanced Material Research
The compound's utility extends to advanced materials research, where derivatives have been synthesized and characterized for heavy metal ion adsorption studies. This application demonstrates the compound's potential in environmental science, particularly in the removal of heavy metals from aqueous solutions, contributing to water purification technologies (Ravikumar et al., 2011).
Mechanism of Action
Future Directions
Piperidine derivatives continue to be an active area of research in the pharmaceutical industry, with ongoing efforts to discover and evaluate potential drugs containing the piperidine moiety . Future research may reveal more about the properties and potential applications of “Methyl 2-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate”.
properties
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEWAAITYPWTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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